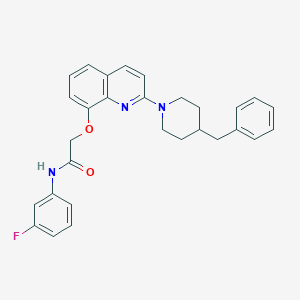

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide is a chemical compound that has been extensively researched for its potential use in the treatment of various diseases. This compound is also known as BQCA and belongs to the class of quinoline derivatives. BQCA has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in several diseases.

Wissenschaftliche Forschungsanwendungen

Chemical and Structural Properties

Spatial Orientation in Anion Coordination

Amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibit unique spatial orientations, impacting anion coordination. They form channel-like structures through weak interactions, indicating potential applications in molecular engineering and design (Kalita & Baruah, 2010).

Synthesis and Luminescent Properties

Aryl amide type ligands like N-(phenyl)-2-(quinolin-8-yloxy)acetamide have been synthesized, displaying luminescent properties when forming lanthanide complexes. This suggests potential in developing new materials for optoelectronic applications (Wu et al., 2006).

Chemosensor Development

Compounds like 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide show potential as chemosensors for monitoring Zn2+ concentrations in biological and aqueous samples, highlighting applications in environmental monitoring and biomedical research (Park et al., 2015).

Crystal Structure Studies

The study of crystal structures of amide-containing isoquinoline derivatives provides insights into their chemical interactions and potential applications in crystal engineering and pharmaceutical formulation (Karmakar et al., 2007).

Interaction with Amino and Carboxylic Acids

Quinoline derivatives with amide bonds show varying interactions with amino acids and carboxylic acids, suggesting possible uses in the development of new receptors or sensors (Kalita et al., 2011).

Synthesis and Antimicrobial Activity

Antimicrobial Studies

Novel derivatives like those synthesized from 8-hydroxyquinoline exhibit antimicrobial activities, indicating potential for developing new antimicrobial agents (Yurttaş et al., 2020).

Synthesis of Novel Compounds

The synthesis of new compounds like α-(acyloxy)-α-(quinolin-4-yl)acetamides through three-component reactions demonstrates the potential for creating new pharmaceuticals and research chemicals (Taran et al., 2014).

Applications in Disease Research and Treatment

Anti-Tuberculosis Activity

Quinoline derivatives like 2-(quinolin-4-yloxy)acetamides have shown activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential in tuberculosis treatment (Pissinate et al., 2016).

Anti-Breast Cancer Activity

Quinoline derivatives exhibit activity against breast cancer cell lines, suggesting their potential use in cancer therapy (Ghorab & Alsaid, 2015).

Sensor Development and Analytical Applications

Fluorescent Sensor for Metal Ions

Compounds like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide are effective as fluorescent sensors for detecting metal ions like Cd2+ and Zn2+, useful in environmental and biological analysis (Zhou et al., 2012).

Ratiometric Fluorescence Sensor for Zn2+

The novel sensor 2-(2-(2-hydroxybenzoyl)hydrazinyl)-N-(quinolin-8-yl)acetamide shows high selectivity and sensitivity for Zn2+, indicating its potential in analytical chemistry and biomedical diagnostics (Gu et al., 2014).

Eigenschaften

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O2/c30-24-9-5-10-25(19-24)31-28(34)20-35-26-11-4-8-23-12-13-27(32-29(23)26)33-16-14-22(15-17-33)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDKIKJFMUERCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)F)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)

![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)

![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)

![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)